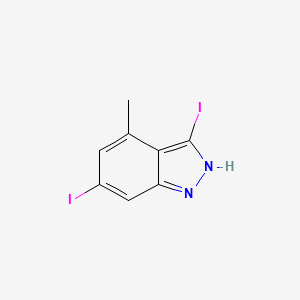

3,6-diiodo-4-methyl-2H-indazole

Description

Significance of the Indazole Nucleus in Contemporary Organic Chemistry

The indazole, a bicyclic heteroaromatic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This arrangement results in a 10π electron aromatic system, which imparts significant stability. jmchemsci.com The indazole nucleus can exist in different tautomeric forms, with the 1H-indazole and 2H-indazole being the most common. jmchemsci.comresearchgate.net The 1H-tautomer is generally more stable than the 2H-tautomer. jmchemsci.com

The significance of the indazole scaffold in modern organic chemistry is vast. It is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. jmchemsci.comnih.gov Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, anti-HIV, antimicrobial, and anti-inflammatory properties. jmchemsci.comnih.gov This has led to intensive research into the synthesis and functionalization of the indazole ring system to develop new therapeutic agents. researchgate.netnih.gov

Overview of Halogenated Indazoles: Structural Diversity and Research Relevance

The introduction of halogen atoms onto the indazole scaffold dramatically influences its physicochemical properties and biological activity. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The structural diversity of halogenated indazoles is extensive, with halogens being introduced at various positions on both the benzene and pyrazole rings.

Research into halogenated indazoles has yielded compounds with significant therapeutic potential. For instance, the presence of halogen substituents can enhance the potency and selectivity of drug candidates. The development of efficient and regioselective methods for the synthesis of halogenated indazoles is an active area of research in synthetic organic chemistry. organic-chemistry.org

Specific Context: 3,6-Diiodo-4-methyl-2H-indazole within the 2H-Indazole Family

This compound belongs to the 2H-indazole family, which are generally less thermodynamically stable than their 1H-indazole counterparts. jmchemsci.com The "2H" designation indicates that the substituent (in this case, likely a hydrogen or a protecting group not specified in the name) is attached to the nitrogen atom at position 2 of the pyrazole ring.

The structure of this compound is characterized by the presence of two iodine atoms at positions 3 and 6, and a methyl group at position 4 of the indazole core. The bulky iodine atoms and the methyl group will have a significant impact on the molecule's steric and electronic properties. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests its potential as a versatile intermediate in organic synthesis. The iodo groups can be readily transformed into other functional groups through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.

Interactive Data Table: Properties of a Related Indazole Derivative

| Property | Value | Reference |

| Molecular Formula | C8H7BrN2 | matrixscientific.com |

| Molecular Weight | 211.07 g/mol | matrixscientific.com |

| CAS Number | 465529-56-0 | matrixscientific.com |

| Physical Form | Not specified | |

| Hazard | Irritant | matrixscientific.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-diiodo-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2N2/c1-4-2-5(9)3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORIVIJITHKIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646484 | |

| Record name | 3,6-Diiodo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-48-2 | |

| Record name | 3,6-Diiodo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3,6 Diiodo 4 Methyl 2h Indazole

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and, with high resolution, its elemental formula. nih.govnih.gov For 3,6-diiodo-4-methyl-2H-indazole (C₈H₆I₂N₂), the nominal molecular weight is 384 g/mol .

A key feature in the mass spectrum of a di-iodinated compound is the isotopic pattern. Iodine is monoisotopic (¹²⁷I), meaning it does not contribute to M+1 or M+2 peaks in the way that chlorine or bromine does. orgchemboulder.comdocbrown.info The molecular ion peak (M⁺˙) would therefore be a single, distinct peak at m/z 384. The presence of carbon atoms, however, will produce a small M+1 peak (from the natural abundance of ¹³C), which would be approximately 8.8% of the intensity of the molecular ion peak (8 carbons x 1.1%). youtube.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₆I₂N₂ |

| Nominal Mass | 384 |

| Exact Mass (HRMS) | 383.8624 |

| Key Fragmentation | Loss of I (m/z 257), Loss of HI (m/z 256) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. rsc.orgnih.govnih.gov

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed just above and below 3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the aromatic and pyrazole (B372694) rings would produce a series of sharp bands in the 1450-1620 cm⁻¹ region. Finally, the C-I stretching vibrations would occur at lower frequencies, typically in the fingerprint region below 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 |

| C=C / C=N (Aromatic) | Stretch | 1450 - 1620 |

| C-H | Bend | 1370 - 1470 |

| C-I | Stretch | < 600 |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

While a crystal structure for this compound is not publicly available, analysis of related indazole structures allows for predictions of its solid-state geometry. The indazole ring system is expected to be essentially planar. The iodine and methyl substituents will lie in or very close to this plane.

Furthermore, X-ray crystallography elucidates the crystal packing, revealing intermolecular interactions such as hydrogen bonds and π-π stacking. In the crystal lattice of this compound, it is highly probable that molecules will be linked into chains or sheets via intermolecular hydrogen bonds between the N-H group of one molecule and the N-2 nitrogen of a neighboring molecule (N-H···N). Halogen bonding (I···N or I···I interactions) and π-π stacking between the aromatic rings of adjacent molecules may also play a significant role in stabilizing the crystal structure.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A precise determination of bond lengths, bond angles, and dihedral angles for this compound would necessitate experimental data from single-crystal X-ray diffraction analysis. In the absence of such data for this specific compound, we can infer general structural features from closely related analogs.

For a substituted 2H-indazole, the core bicyclic system consists of a fused benzene (B151609) and pyrazole ring. The geometry of this ring system is expected to be largely planar. The introduction of substituents—two iodine atoms at positions 3 and 6, and a methyl group at position 4—will induce localized steric and electronic effects, leading to minor deviations in bond lengths and angles compared to the parent 2H-indazole. The C-I bonds are anticipated to be the longest due to the large atomic radius of iodine. The C-N and N-N bonds within the pyrazole ring will exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system. The bond angles within the fused rings will largely conform to the geometry of a bicyclic aromatic system, with some distortion around the substituted carbon atoms.

Representative Data for a Related Substituted Indazole:

Due to the lack of specific data for this compound, a data table for this compound cannot be provided.

Analysis of Intermolecular Interactions and Crystal Lattices

The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly halogen bonding involving the iodine substituents. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the solid state, these interactions can play a crucial role in directing the assembly of molecules into a specific crystal lattice.

Investigation of Tautomeric Forms in the Solid State (2H-Indazole Specificity)

Indazoles can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The relative stability of these tautomers is influenced by the nature and position of substituents. For N-substituted indazoles, such as the target molecule with a methyl group, the position of the substituent dictates the tautomeric form.

In the case of this compound, the nomenclature explicitly indicates that the methyl group is attached to the nitrogen atom at position 2, thus locking the molecule in the 2H-tautomeric form. Therefore, in the solid state, it is expected that only the 2H-indazole tautomer would be present. Solid-state NMR spectroscopy could be employed to confirm the tautomeric purity and to investigate the local environment of the atoms within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic indazole core. The extended conjugation of the bicyclic system gives rise to strong absorptions in the ultraviolet region.

The precise wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values are sensitive to the substitution pattern. The presence of two iodine atoms, which are heavy atoms, may lead to a red shift (bathochromic shift) of the absorption bands compared to the unsubstituted 2H-indazole. The methyl group, being an electron-donating group, would also be expected to influence the electronic transitions. A detailed analysis of the UV-Vis spectrum would provide valuable information about the electronic structure of the molecule.

Scientific Data on the Computational Chemistry of this compound Currently Unavailable

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research specifically detailing the computational and theoretical investigation of the chemical compound this compound.

Despite extensive queries for data related to its structural and electronic properties, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, no specific studies for this particular molecule could be identified. Consequently, the detailed research findings and data tables required to construct the requested article are not available in the public domain.

The requested article outline, focusing on:

Computational Chemistry and Theoretical Investigations of this compound

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Geometry Optimization and Conformational Analysis

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Quantum Chemical Descriptors and Reactivity Indices

Global and Local Softness/Hardness

Electrophilicity and Nucleophilicity Indices

cannot be populated with scientifically accurate and specific information for the target compound.

While general principles of computational chemistry and theoretical investigations are well-established for the broader class of indazole derivatives, applying these general concepts without specific data for this compound would be speculative and would not meet the stringent requirement of focusing solely on the specified chemical compound.

Researchers and chemists interested in this specific molecule may need to perform novel computational studies to generate the data required for such an in-depth analysis. At present, the scientific community has not published such findings.

Computational Chemistry and Theoretical Investigations of 3,6 Diiodo 4 Methyl 2h Indazole

Computational Prediction of Spectroscopic Parameters

Computational methods are pivotal in predicting and interpreting the spectroscopic properties of molecules like 3,6-diiodo-4-methyl-2H-indazole. These theoretical predictions serve as a powerful complement to experimental data, aiding in structural elucidation and the assignment of spectral features.

NMR Chemical Shift Calculations (e.g., Gauge-Invariant Atomic Orbital (GIAO) Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a highly reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. imist.maresearchgate.net This method has been successfully applied to a wide range of heterocyclic compounds to confirm structural assignments, particularly in cases where experimental data may be ambiguous. acs.orgrsc.org

For this compound, GIAO/DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), can predict the ¹H, ¹³C, and ¹⁵N chemical shifts. acs.org The process involves optimizing the molecular geometry first, followed by the NMR calculation on the optimized structure. The calculated absolute shieldings (σ) are then converted to chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_ref - σ_sample. imist.ma The heavy iodine atoms are known to influence the chemical shifts of nearby carbon atoms, an effect that these calculations can model.

Table 4.3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated at the B3LYP/6-311G(d,p) level in DMSO, referenced to TMS.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C3 | 148.5 | H (on N2) | 13.1 |

| C3a | 120.1 | H5 | 7.8 |

| C4 | 85.2 | H7 | 7.6 |

| C5 | 135.4 | CH₃ | 2.6 |

| C6 | 90.8 | ||

| C7 | 125.7 | ||

| C7a | 142.3 | ||

| CH₃ | 18.9 |

Vibrational Frequency Analysis (IR and Raman Spectra Simulation)

Theoretical vibrational frequency analysis is essential for interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, computational models can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. mdpi.com These calculations are typically performed at the same level of theory (e.g., DFT/B3LYP) as the geometry optimization.

The resulting theoretical spectrum can be compared with experimental data to assign specific absorption bands to corresponding molecular motions, such as stretching, bending, and torsional vibrations. nih.govmdpi.com For this compound, key predicted vibrations would include the N-H stretch, C-H stretches of the aromatic ring and methyl group, C=N and C=C ring stretching modes, and vibrations involving the C-I bonds. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore commonly scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to improve agreement with experiment. nih.gov

Table 4.3.2.1: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 | Medium | N-H Stretch |

| 3080 | Weak | Aromatic C-H Stretch |

| 2950 | Weak | Methyl C-H Stretch |

| 1610 | Medium | C=C Aromatic Ring Stretch |

| 1520 | Strong | C=N Indazole Ring Stretch |

| 1450 | Medium | CH₃ Bending |

| 880 | Strong | C-H Out-of-Plane Bending |

| 620 | Strong | C-I Stretch |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that represent Lewis-like bonding patterns (i.e., bonds, lone pairs).

Table 4.4.1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π (C5-C6) | π* (C3a-C7a) | 22.5 | π-conjugation in benzene (B151609) ring |

| π (C3a-C7a) | π* (C5-C6) | 18.9 | π-conjugation in benzene ring |

| LP (N1) | π* (C3-N2) | 45.3 | Lone pair delocalization |

| π (C3-N2) | π* (C3a-C7a) | 15.1 | Pyrazole-Benzene ring conjugation |

| LP (I at C6) | σ* (C5-C6) | 5.8 | Hyperconjugation |

Solvent Effects on Electronic and Spectroscopic Properties through Continuum Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. The solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

These models are widely used to predict how solvent polarity affects molecular properties like electronic absorption spectra (UV-Vis) and NMR chemical shifts. mdpi.com For this compound, calculations using a continuum model would predict changes in the energies of the frontier molecular orbitals (HOMO and LUMO). In polar solvents, it is expected that π → π* electronic transitions would exhibit a bathochromic (red) or hypsochromic (blue) shift depending on the change in dipole moment between the ground and excited states. Similarly, solvent can influence NMR shielding constants through specific and non-specific interactions. nih.gov

Table 4.5.1: Predicted Solvent-Dependent UV-Vis Absorption Maximum (λ_max)

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

| Gas Phase | 1.0 | 295 |

| Hexane | 1.9 | 298 |

| Dichloromethane (B109758) | 8.9 | 304 |

| Ethanol | 24.6 | 308 |

| Water | 78.4 | 312 |

Mechanistic Elucidation via Computational Modeling of Reaction Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For the synthesis of substituted indazoles, such as through intramolecular cyclization reactions, DFT calculations can be employed to model the reaction pathway. researchgate.net This involves locating the transition state structure for the key bond-forming step and calculating the activation energy barrier (the energy difference between the transition state and the reactants). A lower activation energy indicates a more favorable reaction pathway. By comparing the energy profiles of different possible mechanisms, the most plausible route can be determined. This theoretical analysis can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve product yield and selectivity.

Theoretical Analysis of Tautomerism and Isomerism in 2H-Indazoles: Energetic and Structural Preferences

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is attached to N1 or N2, respectively. nih.gov The relative stability of these tautomers is a critical aspect of their chemistry, influencing their reactivity and biological activity. jmchemsci.com

Theoretical calculations are highly effective for determining the energetic and structural preferences of tautomers. nih.govresearchgate.net By performing geometry optimizations and frequency calculations for each tautomer of 3,6-diiodo-4-methyl-indazole, their relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) can be compared. For most unsubstituted and many substituted indazoles, the 1H-tautomer is found to be thermodynamically more stable than the 2H-tautomer in the gas phase. nih.govjmchemsci.com However, the nature and position of substituents, as well as solvent effects, can alter this preference. nih.gov The calculated dipole moments can also predict how the tautomeric equilibrium might shift in polar solvents, as the tautomer with the larger dipole moment is generally stabilized to a greater extent. nih.gov

Table 4.7.1: Calculated Relative Energies and Dipole Moments of 3,6-Diiodo-4-methyl-indazole Tautomers Calculated at the B3LYP/6-311G(d,p) level in the gas phase.

| Tautomer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Dipole Moment (Debye) |

| 1H-indazole | 0.00 | 0.00 | 1.8 |

| 2H-indazole | +4.5 | +4.2 | 3.5 |

Reactivity and Chemical Transformations of 3,6 Diiodo 4 Methyl 2h Indazole

Transition-Metal-Catalyzed Cross-Coupling Reactions of Diiodoindazoles

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 3,6-diiodo-4-methyl-2H-indazole is an excellent substrate for such transformations. The differential reactivity of the C3-I and C6-I bonds can be exploited to achieve selective and sequential functionalization.

Suzuki-Miyaura Coupling for Sequential Functionalization at C3 and C6 Positions

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for the formation of C-C bonds. In the case of this compound, the C3-I bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C6-I bond. This difference in reactivity allows for a stepwise functionalization strategy.

By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and reaction temperature, it is possible to selectively couple an aryl or heteroaryl boronic acid at the C3 position while leaving the C6-I bond intact. The resulting 3-aryl-6-iodo-4-methyl-2H-indazole can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid to introduce a second, distinct substituent at the C6 position. This sequential approach provides a route to a diverse range of 3,6-disubstituted-4-methyl-2H-indazoles with precise control over the substitution pattern. researchgate.netnih.gov

A typical one-pot sequential Suzuki-Miyaura coupling protocol is outlined in the table below:

| Step | Reagents and Conditions | Product |

| First Coupling (C3-selective) | This compound, Arylboronic acid (1.0 equiv.), Pd(OAc)₂, dppf, Cs₂CO₃, 1,4-dioxane/water, 60 °C | 3-Aryl-6-iodo-4-methyl-2H-indazole |

| Second Coupling (C6) | Addition of a second Arylboronic acid (1.2 equiv.), additional Pd(OAc)₂ and dppf, 100 °C | 3,6-Diaryl-4-methyl-2H-indazole |

C-N, C-O, C-S, and C-C Bond Formations via Cross-Coupling

Beyond the Suzuki-Miyaura reaction, the iodine atoms of this compound can participate in a variety of other palladium- or copper-catalyzed cross-coupling reactions to form C-N, C-O, C-S, and other C-C bonds.

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. researchgate.netbenthamscience.comresearchgate.net By reacting this compound with primary or secondary amines in the presence of a suitable palladium catalyst and a strong base, it is possible to introduce amino substituents at the C3 and/or C6 positions. Similar to the Suzuki-Miyaura coupling, sequential amination can be achieved by exploiting the differential reactivity of the two C-I bonds. nih.gov

C-O and C-S Bond Formation: The Ullmann condensation, typically copper-catalyzed, can be employed to form C-O and C-S bonds. researchgate.netchemrxiv.orgrsc.org Reaction of this compound with alcohols, phenols, or thiols in the presence of a copper catalyst and a base can lead to the corresponding ethers and thioethers. Regioselective functionalization is also feasible in these reactions.

C-C Bond Formation: Other important C-C bond-forming reactions include the Sonogashira coupling with terminal alkynes to introduce alkynyl moieties, and the Heck coupling with alkenes to append vinyl groups. These reactions further expand the range of accessible derivatives from the this compound scaffold.

Functionalization at the Iodine Centers

In addition to transition-metal-catalyzed cross-coupling reactions, the iodine atoms of this compound can be directly involved in other types of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of the electron-withdrawing indazole ring system can render the C3 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr), particularly if further activated by other electron-withdrawing groups. chemrxiv.orgnih.govwikipedia.orgyoutube.com Strong nucleophiles can displace the iodide ions, which are good leaving groups. The feasibility and regioselectivity of SNAr reactions on this specific substrate would depend on the nature of the nucleophile and the reaction conditions.

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a powerful method for the conversion of aryl halides into organometallic reagents. wikipedia.orgrsc.orgfrontiersin.orgsemanticscholar.orgnih.gov Treating this compound with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures can lead to the exchange of one or both iodine atoms with a metal, typically lithium. The resulting organolithium species are highly reactive nucleophiles and can be quenched with a wide variety of electrophiles to introduce a diverse array of functional groups.

The regioselectivity of the metal-halogen exchange can often be controlled by the reaction temperature and the stoichiometry of the organolithium reagent. The greater kinetic acidity of the C3-H proton in indazoles can sometimes lead to competing deprotonation, but with diiodo substrates, halogen-metal exchange is generally favored.

Typical Reaction Scheme:

Metal-Halogen Exchange: this compound + R-Li → 3-lithio-6-iodo-4-methyl-2H-indazole and/or 3,6-dilithio-4-methyl-2H-indazole

Quenching: Reaction with an electrophile (E), such as an aldehyde, ketone, carbon dioxide, or an alkyl halide, to introduce a new functional group.

Radical Functionalization Involving Iodine

The carbon-iodine bonds in this compound can also undergo homolytic cleavage to generate radical intermediates. researchgate.net These radical species can then participate in a variety of functionalization reactions. For instance, under photolytic or radical-initiating conditions, the iodoindazole can react with radical acceptors to form new C-C or C-heteroatom bonds. While less common than the ionic pathways, radical functionalization offers an alternative approach to modifying the indazole core.

Reactions Involving the Methyl Group at C4

The methyl group at the C4 position of the indazole ring is a benzylic-like position, making it susceptible to a variety of functionalization and oxidation reactions. These transformations are valuable for introducing further molecular diversity and for the synthesis of more complex derivatives.

While direct experimental data on the benzylic functionalization and oxidation of this compound is limited in the available literature, the reactivity of similar benzylic C-H bonds in other aromatic and heteroaromatic systems provides a strong basis for predicting its chemical behavior.

Benzylic Functionalization: The benzylic C-H bonds of the C4-methyl group are expected to be amenable to functionalization through radical-mediated pathways or transition-metal-catalyzed C-H activation. For instance, reactions with N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN) would likely lead to the formation of a 4-(bromomethyl) derivative. This brominated intermediate could then serve as a versatile precursor for a range of nucleophilic substitution reactions, allowing for the introduction of various functional groups such as alcohols, ethers, amines, and cyanides.

Oxidation Reactions: The methyl group can be oxidized to afford a variety of functional groups with higher oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, mild oxidizing agents might selectively produce the corresponding alcohol or aldehyde, while stronger oxidants would likely lead to the carboxylic acid. An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes to provide 2H-indazole derivatives has been reported, suggesting that electrochemical methods could also be a viable strategy for the functionalization of the benzylic position without the need for catalysts or external chemical oxidants organic-chemistry.org.

Below is a table summarizing potential benzylic functionalization and oxidation reactions of the C4-methyl group, based on known transformations of analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or UV light | 4-(Bromomethyl)-3,6-diiodo-2H-indazole |

| Benzylic Oxidation (to aldehyde) | Mild oxidizing agents (e.g., MnO2) | 3,6-Diiodo-2H-indazole-4-carbaldehyde |

| Benzylic Oxidation (to carboxylic acid) | Strong oxidizing agents (e.g., KMnO4) | 3,6-Diiodo-2H-indazole-4-carboxylic acid |

Note: The reactions listed in this table are predicted based on the general reactivity of benzylic methyl groups and have not been experimentally verified for this compound based on the available literature.

Electrophilic and Nucleophilic Reactions of the 2H-Indazole Core

The 2H-indazole ring system possesses a unique electronic structure that allows it to participate in both electrophilic and nucleophilic reactions. The positions of the iodine and methyl substituents significantly influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The 2H-indazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The directing effects of the existing substituents play a crucial role in determining the position of substitution. The iodine atoms are deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The nitrogen atoms in the pyrazole (B372694) ring also influence the electron density distribution. Electrophilic substitution is likely to occur at the C5 and C7 positions of the benzene (B151609) ring, which are activated by the methyl group and influenced by the iodine atoms. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nucleophilic Aromatic Substitution: The presence of two strongly electron-withdrawing iodine atoms on the indazole ring makes it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. The C-I bonds are relatively weak and can be displaced by strong nucleophiles. The reaction is expected to be more facile at the C3 and C6 positions due to the presence of the iodine leaving groups. The feasibility of SNAr reactions is often dependent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex nih.gov. In some cases, SNAr reactions can proceed through a concerted mechanism nih.gov. The scope of nucleophiles can be broad, including amines, alkoxides, and thiolates.

The following table provides examples of potential electrophilic and nucleophilic reactions of the 2H-indazole core.

| Reaction Type | Position of Attack | Reagents and Conditions | Expected Product |

| Electrophilic Nitration | C5 or C7 | HNO3, H2SO4 | 5-Nitro- or 7-Nitro-3,6-diiodo-4-methyl-2H-indazole |

| Nucleophilic Amination | C3 or C6 | Amine, strong base | 3-Amino- or 6-Amino-diiodo-4-methyl-2H-indazole derivative |

Note: The reactions and product regioselectivity in this table are predictive and based on general principles of aromatic chemistry as applied to the substituted indazole core.

Mechanistic Studies of Specific Transformations (e.g., Elimination Reactions, C-H Activation Pathways)

C-H Activation Pathways: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of 2H-indazoles researchgate.net. These reactions often proceed through a chelation-assisted mechanism, where a directing group on the indazole coordinates to the metal center, facilitating the cleavage of a specific C-H bond. For this compound, if a suitable directing group were installed (for example, on the N2-position), C-H activation could potentially be directed to the C5 or C7 positions. Rhodium(III)-catalyzed C-H functionalization of azobenzenes to form 2H-indazoles has been reported, highlighting the utility of this approach nih.gov. Mechanistic investigations often involve kinetic isotope effect studies and DFT calculations to elucidate the reaction pathway. For instance, in some Rh(III)-catalyzed C-H acylmethylations of 2H-indazoles, it has been found that the reversible cleavage of the C-H bond may not be the rate-limiting step researchgate.net.

Elimination Reactions: Elimination reactions are less commonly reported for the indazole core itself, as it is an aromatic system. However, if the side chain, such as the C4-methyl group, is appropriately functionalized (e.g., converted to a 4-(1-haloethyl) group), it could undergo elimination to form a 4-vinyl-2H-indazole derivative. The mechanism of such an elimination would likely follow either an E1 or E2 pathway, depending on the substrate, base, and solvent conditions.

Radical Pathways: Many functionalization reactions at the C3 position of 2H-indazoles have been shown to proceed through a radical mechanism organic-chemistry.org. For example, the use of N-fluorobenzenesulfonimide (NFSI) for fluorination has been suggested to occur via a radical pathway organic-chemistry.org. Similarly, direct alkoxycarbonylation of 2H-indazoles under metal-free conditions is also believed to proceed through a radical intermediate organic-chemistry.org. It is plausible that similar radical-mediated functionalizations could be applied to the C3-iodo position of this compound, potentially involving a radical-nucleophilic substitution (SRN1) type mechanism.

Advanced Applications of 3,6 Diiodo 4 Methyl 2h Indazole in Organic Synthesis and Materials Science

Role as Versatile Synthetic Building Blocks and Intermediates for Complex Organic Molecules

The di-iodo substitution pattern of 3,6-diiodo-4-methyl-2H-indazole marks it as a prime candidate for a versatile synthetic building block. The iodine atoms are excellent leaving groups in a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules. This allows for the sequential or simultaneous introduction of different molecular fragments at the 3- and 6-positions of the indazole core.

The differential reactivity of the two iodine atoms, potentially influenced by the electronic effects of the indazole ring and the methyl group, could allow for selective functionalization at one position over the other. This would be highly advantageous in multi-step syntheses.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Reagent | Bond Formed | Potential Product Class |

| Suzuki Coupling | Organoboron compounds | C-C | Biaryls, functionalized indazoles |

| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Alkynylindazoles, precursors to heterocycles |

| Heck Coupling | Alkenes | C-C (alkene) | Alkenylindazoles, extended π-systems |

| Buchwald-Hartwig Amination | Amines | C-N | Aminoindazoles, pharmaceutical scaffolds |

| Stille Coupling | Organotin compounds | C-C | Functionalized indazoles |

| Ullmann Condensation | Alcohols, thiols | C-O, C-S | Aryl ethers, aryl thioethers |

These reactions would allow for the construction of a vast library of substituted indazole derivatives, which are prevalent in medicinal chemistry and agrochemicals. The core indazole structure is a well-known pharmacophore, and the ability to diversify its substitution pattern through these reliable and high-yielding coupling reactions is of significant interest.

Scaffold for Ligand Design in Organometallic Catalysis

The rigid bicyclic structure of the indazole ring system makes it an excellent scaffold for the design of ligands in organometallic catalysis. While there is no specific literature on ligands derived from This compound , its structure offers clear pathways to novel ligand architectures.

The iodine atoms can be substituted with phosphine (B1218219), amine, or other coordinating groups to create bidentate or pincer-type ligands. For instance, a double Sonogashira coupling with diphenylphosphino-substituted alkynes could yield a bidentate phosphine ligand. The geometry of such a ligand would be dictated by the substitution pattern on the indazole core, potentially leading to catalysts with unique selectivity and reactivity.

The nitrogen atoms of the indazole ring itself can also act as coordination sites, allowing for the formation of N-donor or mixed N,P- or N,C-donor ligands. The methyl group at the 4-position could provide steric bulk that can influence the coordination sphere of a metal center, thereby tuning the catalytic activity.

Development of Advanced Functional Materials and Dyes

The indazole moiety is a known chromophore, and its derivatives have been investigated for their optical properties. The di-iodo functionality of This compound provides a direct route to incorporate this scaffold into larger conjugated systems, which are the basis for many advanced functional materials and dyes.

Exploration of Optical and Electrical Properties for Optoelectronic Devices

By employing polymerization reactions such as Suzuki or Stille polycondensation, This compound could serve as a monomer for the synthesis of novel conjugated polymers. The resulting polymers would feature the indazole unit regularly spaced along the polymer backbone.

The electronic properties of these polymers, such as their HOMO/LUMO energy levels and band gap, could be tuned by the choice of the comonomer used in the polymerization. This would allow for the rational design of materials with specific absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inherent asymmetry of the indazole ring could also lead to interesting charge transport properties in these materials.

Applications in Polymer Chemistry and Conjugated Systems

Beyond optoelectronic devices, the incorporation of the indazole unit into polymers can impart other desirable properties. The nitrogen atoms in the indazole ring can engage in hydrogen bonding, which can influence the morphology and processability of the polymers.

Furthermore, the synthesis of discrete, well-defined oligomers using a step-wise approach with This compound could lead to the creation of novel dyes with tailored properties. The extended π-system, formed by coupling the indazole core with other aromatic units, would be expected to absorb light in the visible region of the electromagnetic spectrum. The specific color and photophysical properties of these dyes could be fine-tuned by the nature of the substituents attached at the 3- and 6-positions.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Highly Substituted 2H-Indazoles

The synthesis of highly substituted 2H-indazoles, such as 3,6-diiodo-4-methyl-2H-indazole, presents a significant challenge that beckons for innovative and sustainable solutions. Traditional methods for the synthesis of the 2H-indazole core often involve harsh reaction conditions, the use of toxic reagents, and can result in mixtures of regioisomers. nih.gov Future research in this area should prioritize the development of synthetic strategies that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

One promising direction is the advancement of metal-free halogenation techniques. rsc.orgnih.gov Recent studies have shown the potential of using N-halosuccinimides (NXS) for the regioselective mono- and poly-halogenation of 2H-indazoles under mild and environmentally friendly conditions, such as in water. rsc.orgnih.gov Investigating the direct di-iodination of a 4-methyl-2H-indazole precursor using reagents like N-iodosuccinimide (NIS) could provide a direct and atom-economical route to the target compound. The influence of the methyl group at the 4-position on the regioselectivity of the second iodination at the 6-position would be a key aspect to study.

Furthermore, ultrasound-assisted synthesis is emerging as a sustainable method for C-H bond functionalization. nih.gov Exploring the use of ultrasound in the iodination of 4-methyl-2H-indazole could lead to faster reaction times and improved energy efficiency. nih.gov

Another avenue for exploration is the development of one-pot or tandem reactions that combine the formation of the indazole ring with subsequent functionalization. For instance, a sequence involving the cyclization of a suitably substituted o-nitrobenzaldehyde derivative, followed by in-situ di-iodination, could streamline the synthesis of this compound. The Cadogan reductive cyclization is a classic method for 2H-indazole synthesis, and its adaptation for creating highly substituted derivatives is an area ripe for investigation. nih.govmdpi.com

The development of these novel synthetic routes would not only make this compound more accessible for further studies but also contribute to the broader field of sustainable organic synthesis.

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

The two iodine atoms in this compound are prime handles for a multitude of chemical transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms at the C3 and C6 positions could allow for selective and sequential functionalization, opening the door to a vast chemical space of novel derivatives.

Future research should systematically investigate the reactivity of this di-iodo compound in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. chim.itrsc.orgnih.gov By carefully tuning reaction conditions (catalyst, ligand, base, and solvent), it may be possible to achieve regioselective coupling at either the C3 or C6 position. This would enable the synthesis of a diverse library of compounds with different substituents at these positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Mechanistic studies will be paramount to understanding and controlling the reactivity of this compound. beilstein-journals.org Investigating the electronic and steric effects of the methyl group and the existing iodo substituent on the reactivity of the second iodo group will provide valuable insights. beilstein-journals.org Isotope labeling studies and in-situ reaction monitoring techniques could be employed to elucidate the reaction mechanisms of both the synthesis and subsequent functionalization of the target molecule. nih.gov For instance, understanding the mechanism of the halogenation of the 2H-indazole core can lead to more controlled and selective processes. dp.tech

The exploration of non-traditional activation methods, such as photoredox catalysis or electrochemical synthesis, could also unveil novel reactivity patterns. chim.it These methods often proceed under mild conditions and can offer unique selectivity compared to traditional thermal methods.

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental work is a powerful tool for accelerating the discovery and optimization of new molecules. For a relatively unexplored compound like this compound, computational modeling can provide invaluable predictive insights into its properties and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound. researchgate.netnih.govrsc.org These calculations can help in understanding the molecule's stability, aromaticity, and the distribution of electron density, which in turn can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov For instance, DFT can be used to rationalize the regioselectivity of halogenation and other functionalization reactions. nih.gov

Furthermore, computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR spectra) of the target compound and its derivatives, aiding in their characterization. nih.gov Molecular docking studies can be performed to predict the binding affinity of these novel indazoles to various biological targets, such as protein kinases, which are often implicated in diseases like cancer. researchgate.netrsc.org This predictive capability can help in prioritizing the synthesis of compounds with the highest potential for biological activity.

The integration of machine learning and artificial intelligence with large chemical datasets is another exciting frontier. By training models on existing data for substituted indazoles, it may be possible to predict the properties and activities of new derivatives, including those based on the this compound scaffold, with increasing accuracy. This data-driven approach can significantly accelerate the design-build-test-learn cycle in chemical research.

Expansion of Applications in Emerging Chemical Fields and Interdisciplinary Research

The unique structural features of this compound, particularly the presence of two heavy iodine atoms, make it a promising candidate for applications beyond traditional medicinal chemistry. The exploration of its potential in emerging chemical fields and interdisciplinary research is a key future direction.

In the field of materials science , the di-iodo functionality offers a gateway to the synthesis of novel organic electronic materials. researchgate.net Through cross-coupling reactions, extended π-conjugated systems incorporating the 2H-indazole core can be constructed. These materials could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the nitrogen-rich indazole core could also impart desirable charge-transport properties.

The field of chemical biology could also benefit from derivatives of this compound. The iodine atoms can serve as sites for the attachment of fluorescent probes, biotin (B1667282) tags, or other reporter groups, enabling the development of chemical tools to study biological processes. For instance, these functionalized indazoles could be used as probes to identify and validate new drug targets.

In supramolecular chemistry , the potential for halogen bonding interactions involving the iodine atoms could be exploited to construct novel self-assembling systems. dp.tech These systems could find applications in areas such as crystal engineering, molecular recognition, and the development of responsive materials.

Finally, in agrochemical research , the indazole scaffold is known to be present in some herbicides and fungicides. The unique substitution pattern of this compound could lead to the discovery of new crop protection agents with novel modes of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-diiodo-4-methyl-2H-indazole, and how can reaction yields be improved?

- Methodology :

- Utilize nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions for iodination. For example, refluxing precursors in dimethyl sulfoxide (DMSO) with iodine sources (e.g., KI/I₂) under inert atmospheres can enhance regioselectivity .

- Optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures to improve yields (≥65%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR/IR : Confirm substitution patterns using - and -NMR, noting deshielding effects from iodine atoms. IR can validate C-I stretches (~500 cm) .

- X-ray crystallography : Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL to resolve bond lengths and angles, particularly C-I (1.9–2.1 Å) and indazole ring planarity .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodology :

- Assess thermal stability via thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min).

- Store in anhydrous solvents (e.g., DMSO-d₆ or CDCl₃) at -20°C to prevent hydrolysis or iodine loss. Monitor degradation by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodology :

- Employ hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis spectra to validate excited-state transitions .

- Analyze iodine’s electron-withdrawing effects on aromatic ring polarization and nucleophilic attack susceptibility .

Q. What strategies resolve contradictions in crystallographic data for halogenated indazoles?

- Methodology :

- Address disorder in iodine positions using twin refinement in SHELXL. Apply restraints to thermal parameters (ADPs) for overlapping atoms .

- Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···I, π-π stacking) influencing packing .

Q. How can structure-activity relationships (SARs) guide the design of indazole derivatives for biological targets?

- Methodology :

- Synthesize analogs with varied substituents (e.g., replacing iodine with Br/Cl) and evaluate inhibition constants (K) against kinases or GPCRs. Use molecular docking (AutoDock Vina) to correlate steric/electronic properties with binding affinity .

- Assess metabolic stability via microsomal assays (e.g., human liver microsomes, NADPH cofactor) to identify labile substituents .

Q. What advanced chromatographic methods ensure purity in halogenated indazole derivatives?

- Methodology :

- Employ UPLC-MS (Waters BEH C18 column, 1.7 µm) with ESI+ ionization to detect trace impurities (e.g., deiodinated byproducts). Use EP/ICH guidelines for validation (LOQ ≤ 0.1%) .

- Compare retention times with certified reference standards (e.g., midazolam analogs) for impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.